molecular formula C15H9F3O2 B1398556 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one CAS No. 4504-94-3

3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one

Cat. No. B1398556
CAS RN: 4504-94-3
M. Wt: 278.22 g/mol
InChI Key: LJXVSEITOIGFPP-UHFFFAOYSA-N
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Description

Dibenzoxepin is a tricyclic compound and is the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Method : A novel and efficient synthesis method for dibenzo[b,e]oxepin-11(6H)-ones via direct intramolecular ortho-acylation from readily available 2-(phenoxymethyl)benzoic acids using a cooperative system of sustainable FeCl2 and Cl2CHOCH3 was developed. This method is compatible with various functional groups and showcases good to excellent yields and high regioselectivity. The synthesis of the known tricyclic drug doxepin and a library of oxepin-based derivatives was accomplished with this method (Scoccia et al., 2017).

Biological and Medicinal Research

  • Selective p38 MAP Kinase Inhibition : Disubstituted dibenzo[b,e]oxepin-11(6H)-ones, particularly those with hydrophilic residues at position 9, demonstrated substantial improvement in inhibitory potency and metabolic stability. The compounds effectively inhibit tumor necrosis factor-α (TNF-α) release in human whole blood. The binding mode of these compounds was confirmed through protein X-ray crystallography, indicating a significant role in managing inflammatory processes (Baur et al., 2013).

  • Antimicrobial Activity : Dibenz[b,e]oxepin derivatives with oximino moiety, fluorine (F), and trifluoromethyl (CF3) group substituents exhibited notable antibacterial activity against both Gram-positive and Gram-negative strains. This finding positions these compounds as potential candidates for the development of novel antimicrobial drugs (Limban & Chifiriuc, 2011).

  • Photopharmacology Potential : Dibenzo[b, f]oxepine derivatives connected with fluorine azobenzenes demonstrated potential in photopharmacology. The interaction of these compounds with the colchicine α and β-tubulin binding site, as well as the notable UV-VIS spectral features, particularly for compounds with an azo bond in the meta position, suggests potential applications in photopharmacology, leveraging light to control biological processes (Borys et al., 2022).

Applications in Material Science and Engineering

  • Corrosion Inhibition for Copper : The compound doxepin, containing the dibenzo[b,e]oxepin-11(6H)-ylidene moiety, was investigated for its corrosion inhibiting properties for copper in saline solutions. The study showed that doxepin acts as a mixed-type inhibitor and prevents the formation of oxides on the copper surface, demonstrating the potential of dibenzo[b,e]oxepin-11(6H)-one derivatives in material protection and maintenance (Varvara et al., 2020).

properties

IUPAC Name

3-(trifluoromethyl)-6H-benzo[c][1]benzoxepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O2/c16-15(17,18)10-5-6-12-13(7-10)20-8-9-3-1-2-4-11(9)14(12)19/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXVSEITOIGFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722038
Record name 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one

CAS RN

4504-94-3
Record name 3-(Trifluoromethyl)dibenz[b,e]oxepin-11(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4504-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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